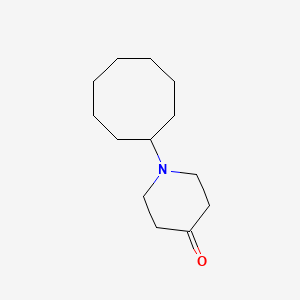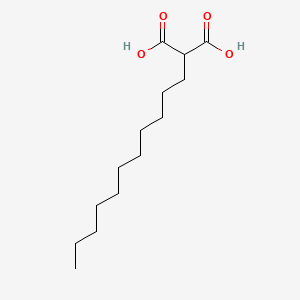
Malonic acid, undecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malonic acid, undecyl- is a derivative of malonic acid, which is a dicarboxylic acid with the chemical formula C3H4O4. Malonic acid itself is known for its role in various chemical reactions and industrial applications. The undecyl derivative introduces a long alkyl chain, making it a unique compound with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, undecyl- typically involves the esterification of malonic acid with undecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods
Industrial production of malonic acid, undecyl- can be achieved through the same esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Malonic acid, undecyl- undergoes various chemical reactions typical of carboxylic acids and their derivatives. These reactions include:
Esterification: Formation of esters with alcohols.
Amidation: Reaction with amines to form amides.
Decarboxylation: Loss of carbon dioxide under heat.
Substitution: Nucleophilic substitution reactions at the alpha position.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing alkyl halides in the presence of a base.
Major Products Formed
Esters: Formed through esterification with various alcohols.
Amides: Produced via amidation with different amines.
Decarboxylated Products: Resulting from thermal decarboxylation.
Scientific Research Applications
Malonic acid, undecyl- finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of malonic acid, undecyl- involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. This inhibition can affect metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Malonic Acid: The parent compound with a shorter alkyl chain.
Dimethyl Malonate: An ester derivative with two methyl groups.
Diethyl Malonate: Another ester derivative with two ethyl groups.
Uniqueness
Malonic acid, undecyl- is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and influences its reactivity and applications. This makes it suitable for specialized applications in materials science and industrial chemistry.
Properties
CAS No. |
4475-27-8 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
2-undecylpropanedioic acid |
InChI |
InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-11-12(13(15)16)14(17)18/h12H,2-11H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
WMRCTEPOPAZMMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


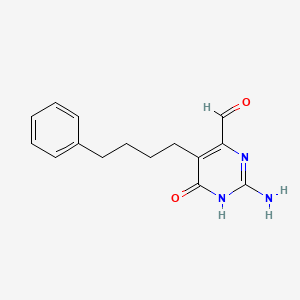
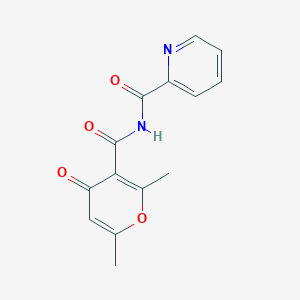
![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)
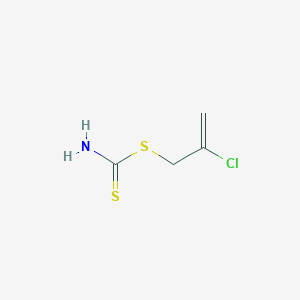
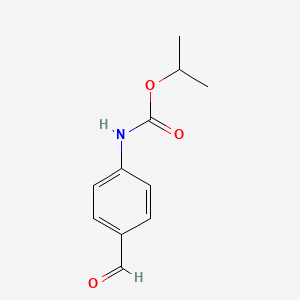
![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)
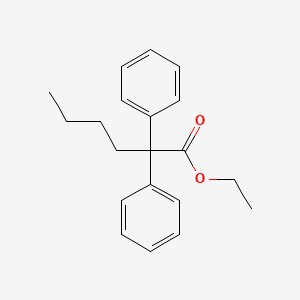
![Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B13998289.png)
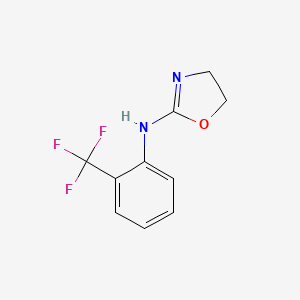
![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)
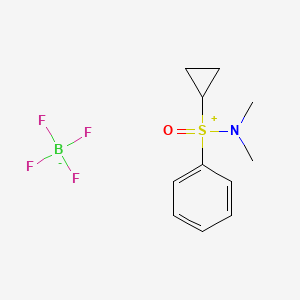
![Ethyl n-((2-(1h-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate](/img/structure/B13998314.png)

